![molecular formula C13H23BN2O4 B11846008 {1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915283-70-4](/img/structure/B11846008.png)
{1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features a boronic acid group attached to a pyrrolidine ring, which is further substituted with a cyclohexanecarboxamido group. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the boronic acid group. The cyclohexanecarboxamido group is then attached through an amide bond formation reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques. The goal is to achieve high yields with minimal by-products, ensuring the compound’s suitability for large-scale applications .
化学反応の分析
Types of Reactions
(1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the amide or boronic acid groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution can introduce various functional groups at the boronic acid site .
科学的研究の応用
Chemistry
In chemistry, (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is widely employed for the formation of carbon-carbon bonds, making it valuable for the synthesis of complex organic molecules .
Biology and Medicine
Its boronic acid group can interact with biological targets, such as enzymes and receptors, making it a candidate for the design of enzyme inhibitors or receptor modulators .
Industry
In the industrial sector, (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid can be used in the synthesis of advanced materials, including polymers and catalysts. Its unique reactivity allows for the creation of materials with specific properties tailored to various applications .
作用機序
The mechanism of action of (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain such functional groups in their active sites. The compound’s pyrrolidine and cyclohexanecarboxamido groups may also contribute to its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Similar compounds include other boronic acid derivatives, such as phenylboronic acid and pinacolborane. These compounds share the boronic acid functional group but differ in their additional substituents and overall structure .
Uniqueness
What sets (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid apart is its combination of a pyrrolidine ring and a cyclohexanecarboxamido group. This unique structure imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in synthetic and medicinal chemistry .
特性
CAS番号 |
915283-70-4 |
|---|---|
分子式 |
C13H23BN2O4 |
分子量 |
282.15 g/mol |
IUPAC名 |
[1-[2-(cyclohexanecarbonylamino)acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C13H23BN2O4/c17-12(16-8-4-7-11(16)14(19)20)9-15-13(18)10-5-2-1-3-6-10/h10-11,19-20H,1-9H2,(H,15,18) |
InChIキー |
BDSCRXMWRYZJKF-UHFFFAOYSA-N |
正規SMILES |
B(C1CCCN1C(=O)CNC(=O)C2CCCCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


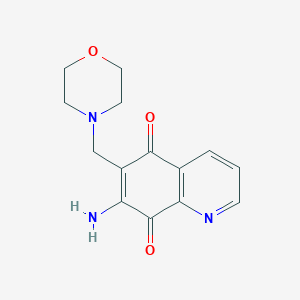


![6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B11845957.png)
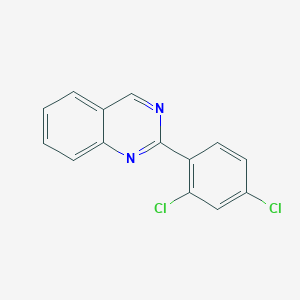




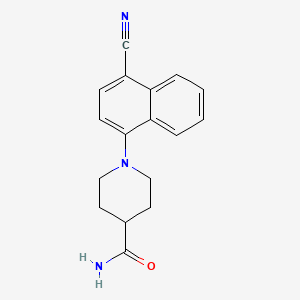
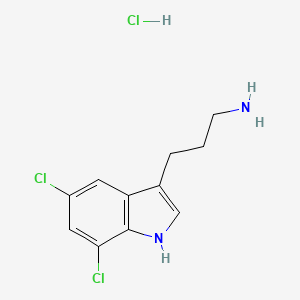
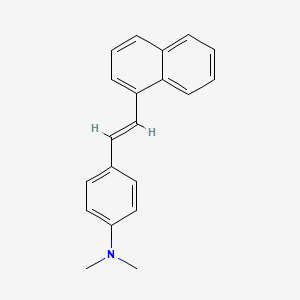
![2-(2,6-Dichlorophenyl)-1H-imidazo[4,5-C]pyridin-4-OL](/img/structure/B11846001.png)

